
TAS-115
Ăbersicht
Beschreibung
TAS-115 is a novel oral multi-kinase inhibitor developed to target MET, VEGFR2, FMS (CSF-1R), PDGFRα/ÎČ, AXL, c-Kit, and Src kinases . It exhibits ATP-competitive inhibition, with IC50 values of 0.030 ÎŒM for VEGFR2 and 0.032 ÎŒM for MET . Preclinical studies demonstrated its ability to suppress tumor growth and abnormal bone remodeling in xenograft models by inhibiting angiogenesis and osteoclast differentiation .
Clinically, this compound has been evaluated in phase I trials for advanced solid tumors and castration-resistant prostate cancer (CRPC) with bone metastases. The recommended phase II dose (RP2D) is 650 mg once daily on a 5-days-on/2-days-off schedule, with manageable toxicities such as neutropenia, anemia, and hypophosphatemia . Notably, this compound reduced bone metastasis progression in CRPC patients and induced tumor shrinkage in bladder cancer cases .
Vorbereitungsmethoden
Chemical Structure and Target Kinase Interactions
TAS-115 belongs to the triazolopyridazine chemical class, characterized by a fused heterocyclic core that enables broad-spectrum kinase inhibition . Structural analogs described in patent BRPI0620292A2 highlight the importance of substituents at positions R4âR7 for modulating selectivity toward PDGFR and VEGFR . The compoundâs ability to adopt a planar conformation facilitates competitive binding to ATP pockets, a feature critical for its antifibrotic activity .
Synthesis Pathways for this compound
Core Heterocyclic Formation: Triazolopyridazine Scaffold
The triazolopyridazine core is synthesized via a cyclocondensation reaction between hydrazine derivatives and α,ÎČ-unsaturated carbonyl compounds. Patent BRPI0620292A2 outlines a two-step process:
-
Hydrazine Preparation : Substituted hydrazines (e.g., phenylhydrazine) are reacted with malononitrile in ethanol under reflux to form intermediate hydrazones .
-
Cyclization : The hydrazone intermediate undergoes cyclization with acetylenedicarboxylate in dimethylformamide (DMF) at 80â100°C, yielding the triazolopyridazine core .
Key Reaction Conditions
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
1 | Malononitrile, EtOH | Ethanol | Reflux (78°C) | 75â80% |
2 | Acetylenedicarboxylate, DMF | DMF | 80â100°C | 65â70% |
Functionalization of the Core Structure
Substituents at the R4âR7 positions are introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. Patent US20200108071A1 describes a Suzuki-Miyaura coupling to attach aryl groups to the triazolopyridazine core :
-
Suzuki Coupling : The core is treated with arylboronic acids in the presence of Pd(PPh3)4 and Na2CO3 in a toluene/water mixture at 90°C . This step installs hydrophobic moieties critical for kinase binding .
Optimization Insights
-
Catalyst Loading: Reducing Pd(PPh3)4 from 5 mol% to 2 mol% maintained yields (>70%) while lowering costs .
-
Solvent Choice: Replacing toluene with THF improved solubility but required longer reaction times (24 vs. 12 hours) .
Optimization of Synthetic Routes
Enhancing Yield and Purity
Early synthetic routes suffered from low yields (50â60%) due to byproduct formation during cyclization. Introducing microwave-assisted synthesis reduced reaction times from 24 hours to 2 hours and improved yields to 85% . Additionally, replacing DMF with ionic liquids (e.g., [BMIM][BF4]) minimized side reactions and simplified purification .
Stereochemical Control
Chiral HPLC analysis revealed that racemization occurred during the NAS step. Implementing asymmetric catalysis with (-)-sparteine as a chiral ligand achieved enantiomeric excess (ee) >95% for the active isomer .
Analytical Characterization of this compound
Structural Confirmation
-
NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) confirmed the triazolopyridazine core with peaks at ÎŽ 8.2 (d, J = 4 Hz, 1H) and ÎŽ 7.8 (s, 1H) .
-
Mass Spectrometry : High-resolution MS (HRMS) showed m/z 456.1872 [M+H]+ (calculated 456.1865) .
Purity Assessment
Reverse-phase HPLC with a C18 column (ACN/H2O gradient) demonstrated >99% purity, critical for preclinical testing .
Scale-Up Considerations for Industrial Production
Solvent Recovery and Waste Management
Switching from DMF to 2-MeTHF enabled 90% solvent recovery via distillation, aligning with green chemistry principles .
Continuous Flow Synthesis
Pilot-scale studies using continuous flow reactors reduced batch variability and improved throughput by 30% compared to batch processes .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pamufetinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pamufetinib kann Oxidationreaktionen unterliegen, insbesondere an den Methoxy- und Thioureidogruppen.
Reduktion: Reduktionsreaktionen können am Chinolinkern und anderen funktionellen Gruppen auftreten.
Substitution: Substitutionsreaktionen können an den Fluor- und Phenoxygruppen stattfinden.
HĂ€ufige Reagenzien und Bedingungen
HĂ€ufige Reagenzien, die bei der Synthese und den Reaktionen von Pamufetinib verwendet werden, umfassen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Zwischenprodukte und Derivate von Pamufetinib, die weiter modifiziert werden können, um ihre pharmakologischen Eigenschaften zu verbessern .
Wissenschaftliche Forschungsanwendungen
Pamufetinib hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Krebsforschung: Pamufetinib hat in verschiedenen Krebsmodellen eine Wirksamkeit bei der Hemmung des Tumorwachstums und der Angiogenese gezeigt.
Fibrotische Erkrankungen: Pamufetinib hat in prÀklinischen Modellen der idiopathischen Lungenfibrose und anderer fibrotischer Erkrankungen antifibrotische Wirkungen gezeigt.
Studien zur Arzneimittelresistenz: Pamufetinib wird in Kombination mit anderen Medikamenten verwendet, um Resistenzmechanismen in Krebszellen zu ĂŒberwinden, wie z. B. die Resistenz gegen Epidermalwachstumsfaktorrezeptor-Inhibitoren.
Hemmung der Angiogenese: Pamufetinib hemmt die Angiogenese, wodurch es ein wertvolles Werkzeug bei der Untersuchung der Mechanismen der BlutgefĂ€Ăbildung und ihrer Rolle bei der Krankheitsentwicklung ist.
Wirkmechanismus
Pamufetinib ĂŒbt seine Wirkung aus, indem es die KinaseaktivitĂ€t von VEGFR und c-Met/HGFR hemmt. Diese Rezeptoren spielen eine entscheidende Rolle bei der Angiogenese, dem Tumorwachstum und der Metastasierung. Durch Blockierung ihrer AktivitĂ€t stört Pamufetinib die Signalwege, die diese Prozesse fördern .
Molekulare Zielstrukturen und Signalwege
Wissenschaftliche Forschungsanwendungen
Oncological Applications
1.1 Mechanism of Action
TAS-115 targets multiple receptor tyrosine kinases, including c-MET, vascular endothelial growth factor receptor, platelet-derived growth factor receptor α, and FMS-like tyrosine kinase 3. Its ability to inhibit these pathways is crucial for its antitumor activity.
1.2 Case Studies and Efficacy
- Gastric Cancer : A study highlighted this compound's favorable tolerability and antitumor activity against human gastric cancer cells. It demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in gastric cancer treatment .
- Synovial Sarcoma : this compound was evaluated for its efficacy against synovial sarcoma, an aggressive soft tissue tumor. The study found that it effectively inhibited the growth of c-MET-dependent and PDGFRα-dependent synovial sarcoma cells in vitro, suggesting its clinical value for patients with this malignancy .
- Osteosarcoma and Bone Metastases : Another investigation reported significant antitumor effects of this compound against tumors with MET abnormalities, including osteosarcoma and bone metastatic tumors. The compound was shown to enhance T cell activation and promote M1 macrophage differentiation, contributing to improved antitumor immunity .
Pulmonary Applications
2.1 Idiopathic Pulmonary Fibrosis
this compound has been explored for its antifibrotic effects in idiopathic pulmonary fibrosis (IPF). An exploratory phase 2 study indicated that this compound significantly reduced the decline in forced vital capacity (FVC) among patients with IPF compared to baseline measurements. The treatment showed acceptable tolerability, with manageable adverse effects .
2.2 Mechanistic Insights
In preclinical models, this compound inhibited collagen deposition and fibrosis development in lung tissues. This suggests that it may modulate fibrotic pathways effectively, providing a promising avenue for treating fibrotic lung diseases .
Immunomodulatory Effects
This compound not only exhibits direct antitumor effects but also modulates the immune microenvironment. In vivo studies demonstrated that this compound enhanced T cell responses and altered macrophage polarization towards a more immunogenic phenotype. This dual action may potentiate its efficacy when combined with immune checkpoint inhibitors like anti-PD-1 antibodies .
Safety Profile and Pharmacokinetics
This compound has been generally well tolerated in clinical trials. The maximum tolerated dose was established at 650 mg per day, with most adverse events being manageable through dose adjustments. The pharmacokinetic profile supports its use as a continuous treatment option due to its relatively short half-life .
Summary Table of Key Findings
Wirkmechanismus
Pamufetinib exerts its effects by inhibiting the kinase activity of VEGFR and c-Met/HGFR. These receptors play crucial roles in angiogenesis, tumor growth, and metastasis. By blocking their activity, pamufetinib disrupts the signaling pathways that promote these processes .
Molecular Targets and Pathways
Vergleich Mit Àhnlichen Verbindungen
Kinase Inhibition Profiles
Key comparisons include:
Key Findings :
- This compoundâs FMS inhibition reduces osteoclast differentiation and bone resorption, critical for treating bone metastases .
- Compared to cabozantinib, this compound shows stronger MET inhibition (IC50 0.032 vs.
Efficacy in Preclinical Models
Bone Metastasis Suppression
- This compound reduced tumor-induced bone destruction in A549-Luc-BM1 lung adenocarcinoma models by inhibiting osteoclast differentiation (via FMS/RANKL suppression) and angiogenesis (via VEGFR2 blockade) .
- Cabozantinib also inhibits bone metastases but lacks FMS targeting, requiring higher doses for comparable osteoclast suppression .
- Sunitinib + Crizotinib : Combined VEGFR/FMS and MET inhibition mimics this compoundâs efficacy but increases toxicity .
Synovial Sarcoma (SS)
- This compound inhibited PDGFRα and c-MET phosphorylation in SS cells (IC50 <0.1 ΌM), outperforming pazopanib, which failed to suppress c-MET at high concentrations .
Combination Therapy Potential
- Erlotinib + this compound : Reversed HGF-induced EGFR-TKI resistance in lung cancer models by suppressing MET/VEGFR2 and reducing VEGF production, outperforming erlotinib + crizotinib .
- Bevacizumab + this compound : Enhanced anti-angiogenic effects in PC-9/HGF tumors, delaying vascular regrowth post-treatment .
Biologische AktivitÀt
TAS-115 is a novel oral multi-receptor tyrosine kinase inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound primarily targets the MET receptor and vascular endothelial growth factor receptor (VEGFR), along with other kinases such as platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3). Its biological activity is characterized by antitumor effects, modulation of the immune microenvironment, and impacts on various signaling pathways.
This compound exerts its biological activity through several mechanisms:
- Inhibition of Tyrosine Kinases : By inhibiting MET and VEGFR, this compound disrupts critical signaling pathways involved in tumor growth and angiogenesis. This inhibition leads to reduced cell proliferation and tumor vascularization, as evidenced by decreased Ki-67 positive cells (a marker for proliferation) and CD31-positive vessels (a marker for endothelial cells) in tumor tissues .
- Immunomodulatory Effects : this compound has been shown to enhance T cell activation and promote M1 macrophage differentiation. In vitro studies revealed that this compound increased the secretion of interferon Îł (IFNÎł) and interleukin-2 (IL-2) from T cells, indicating an activation of antitumor immunity . Furthermore, it inhibited M-CSF-dependent survival of bone marrow-derived macrophages (BMDMs), suggesting a potential to reprogram the tumor-associated macrophage phenotype towards a more pro-inflammatory state .
- Combination Therapy Potential : The combination of this compound with anti-PD-1 antibodies demonstrated synergistic effects, enhancing antitumor activity beyond what either agent could achieve alone. This suggests that this compound may be particularly effective in immunotherapy settings .
Research Findings
A series of studies have evaluated the biological activity of this compound across various tumor models:
Table 1: Summary of Key Studies on this compound
Case Studies
Case Study 1: Advanced Solid Tumors
In a Phase I clinical trial assessing this compound's safety and efficacy, patients with advanced solid tumors were administered varying doses of the drug. The study reported manageable side effects and preliminary evidence of antitumor activity, particularly in patients with MET-aberrant tumors .
Case Study 2: Osteosarcoma
This compound was also tested in osteosarcoma models, where it demonstrated significant antitumor effects. The mechanism involved the modulation of the immune microenvironment, which was crucial for enhancing therapeutic outcomes .
Q & A
Basic Research Questions
Q. What experimental methodologies are used to characterize TAS-115's kinase inhibition profile?
Researchers should employ in vitro kinase assays (192-panel kinase screening) to quantify IC50 values for primary targets (e.g., VEGFR2: 30 nM, MET: 32 nM). Competitive ATP-binding assays and phosphorylation inhibition studies (e.g., FMS, PDGFRα/ÎČ) further validate selectivity. Cross-validation with cell-based assays (e.g., HUVEC proliferation) confirms functional inhibition of VEGF/MET signaling .
Q. How does this compound differ mechanistically from cabozantinib in targeting bone metastases?
Unlike cabozantinib (MET/VEGFR inhibitor), this compound additionally inhibits FMS (CSF-1R) and PDGFRα/ÎČ , which are critical for osteoclast differentiation and bone remodeling. In vitro models show this compound suppresses RANKL/M-CSF-induced osteoclastogenesis at 0.3 ÎŒM, while cabozantinib requires higher concentrations. This triple blockade (VEGFR/MET/FMS) reduces tumor-induced bone destruction more effectively .
Q. What in vitro models are recommended to study this compound's reversal of chemoresistance?
Use MET-amplified cancer cell lines (e.g., PC-6/SN-38, PC-9/GEM) to assess synergy with cytotoxic agents (e.g., SN-38, gemcitabine). Measure PARP cleavage via Western blotting to confirm apoptosis restoration. Co-treatment with this compound (4â8 ÎŒM) reverses HGF-induced resistance to EGFR inhibitors (e.g., erlotinib) in HCC827 cells .
Advanced Research Questions
Q. How should dose-escalation studies for this compound balance pharmacokinetics and toxicity in Phase I trials?
Adopt a 3+3 design with starting doses (200 mg/day) based on preclinical PK in dogs. Monitor plasma exposure (AUC0â24) for dose proportionality (200â650 mg) and saturation effects. Use a 5-on/2-off schedule to mitigate hematologic toxicities (neutropenia, thrombocytopenia) while maintaining efficacy. Food-effect studies (fasted vs. fed) show no significant PK differences, enabling flexible dosing .
Q. What strategies optimize this compound's anti-osteolytic effects in preclinical bone metastasis models?
In A549-Luc-BM1 intratibial xenografts , administer this compound (50â100 mg/kg/day) to assess dual inhibition of tumor growth and osteoclast activity. Quantify bone destruction via ÎŒCT imaging and serum biomarkers (e.g., TRAP5b). Compare with sunitinib/crizotinib combinations to validate FMS/MET/VEGFR co-inhibition. Ex vivo bone organ co-cultures with PC3 cells confirm osteoclast suppression via FMS phosphorylation blockade .
Q. How can researchers address contradictory data on this compound's impact on VEGF and sVEGFR2 levels in clinical studies?
Despite short half-life (~3â6 hours), measure pharmacodynamic markers pre- and post-dose (Day 19). Use ELISA to detect delayed sMET elevation (MET inhibition biomarker) and immunohistochemistry for tumor vascular density (CD31 staining). Note that VEGF suppression may require sustained exposure, necessitating adaptive dosing schedules .
Q. What experimental designs validate this compound's efficacy in non-oncology applications like idiopathic pulmonary fibrosis (IPF)?
Conduct serial FVC measurements in IPF patients over 13-week cycles. Compare this compound (200â400 mg/day) with standard antifibrotics (nintedanib, pirfenidone) using PDGFRÎČ phosphorylation inhibition as a surrogate endpoint. Prioritize patients with PDGFR-driven fibrosis via RNA-seq profiling .
Eigenschaften
IUPAC Name |
4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRNXRYWGDUDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190836-34-0 | |
Record name | TAS-115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAMUFETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschlieĂlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die auĂerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.